N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxy group, along with a bis(furan-2-yl)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds[3][3].
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The furan rings can participate in electron transfer reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: This compound also features a furan ring and an amide group but lacks the bromine and methoxy substituents.
2-Bromo-5-methoxybenzamide: Similar to the target compound but without the bis(furan-2-yl)ethyl side chain.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide is unique due to the combination of its structural features, including the bis(furan-2-yl)ethyl side chain, bromine atom, and methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-22-12-6-7-15(19)13(10-12)18(21)20-11-14(16-4-2-8-23-16)17-5-3-9-24-17/h2-10,14H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIPDXXWJUWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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